molecular formula C30H18N2O5 B221681 1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione

Cat. No. B221681
M. Wt: 486.5 g/mol
InChI Key: MZWQZMYSFJPRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted agent that can inhibit several signaling pathways involved in cancer cell growth and survival.

Mechanism of Action

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione is a multi-targeted agent that can inhibit several signaling pathways involved in cancer cell growth and survival. It can inhibit the activity of EGFR and HER2, which are overexpressed in many types of cancer. This compound can also inhibit the activity of HDACs, which are involved in the regulation of gene expression. By inhibiting these pathways, this compound can induce cancer cell death and inhibit cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cancer cell death by activating caspases and inducing apoptosis. This compound can also inhibit cancer cell growth by inducing cell cycle arrest at the G1 phase. In addition, this compound can inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, this compound can limit the growth of tumors.

Advantages and Limitations for Lab Experiments

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy can vary depending on the type of cancer cell line being studied.

Future Directions

There are several future directions for the study of 1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione. One direction is to further investigate its efficacy in combination with other anti-cancer agents. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Finally, the development of new analogs of this compound with improved efficacy and reduced toxicity is also an area of future research.
In conclusion, this compound is a promising small molecule inhibitor that has been developed for the treatment of cancer. It has been extensively studied for its anti-cancer activity and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. The synthesis method of this compound has been reported in several research articles and patents. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, there are also some limitations to using this compound in lab experiments, and further research is needed to optimize its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione involves several steps starting from commercially available starting materials. The key step involves the formation of the indole-2,3-dione moiety, which is then coupled with the dibenzo[b,d]furan-2-ylmethyl moiety. The final product is obtained after several purification steps. The synthesis of this compound has been reported in several research articles and patents.

Scientific Research Applications

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione has been extensively studied for its anti-cancer activity. It has been shown to inhibit several signaling pathways involved in cancer cell growth and survival, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). This compound has been tested in various cancer cell lines and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Preclinical studies have also shown that this compound can enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel.

properties

Molecular Formula

C30H18N2O5

Molecular Weight

486.5 g/mol

IUPAC Name

1-[[8-[(2,3-dioxoindol-1-yl)methyl]dibenzofuran-2-yl]methyl]indole-2,3-dione

InChI

InChI=1S/C30H18N2O5/c33-27-19-5-1-3-7-23(19)31(29(27)35)15-17-9-11-25-21(13-17)22-14-18(10-12-26(22)37-25)16-32-24-8-4-2-6-20(24)28(34)30(32)36/h1-14H,15-16H2

InChI Key

MZWQZMYSFJPRSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC4=C(C=C3)OC5=C4C=C(C=C5)CN6C7=CC=CC=C7C(=O)C6=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC4=C(C=C3)OC5=C4C=C(C=C5)CN6C7=CC=CC=C7C(=O)C6=O

Origin of Product

United States

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